molecular formula C10H10FNO2 B12928736 Methyl 6-fluoroindoline-5-carboxylate

Methyl 6-fluoroindoline-5-carboxylate

Cat. No.: B12928736
M. Wt: 195.19 g/mol
InChI Key: NDWATJYNKBAJSS-UHFFFAOYSA-N
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Description

Methyl 6-fluoroindoline-5-carboxylate is a fluorinated indoline derivative characterized by a fluorine atom at position 6 and a methyl ester group at position 5 of the indoline scaffold. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing effects of fluorine, which can enhance metabolic stability and modulate binding interactions in drug candidates.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

methyl 6-fluoro-2,3-dihydro-1H-indole-5-carboxylate

InChI

InChI=1S/C10H10FNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h4-5,12H,2-3H2,1H3

InChI Key

NDWATJYNKBAJSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)CCN2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl 6-fluoroindoline-5-carboxylate, often involves the Leimgruber–Batcho indole synthesis. This method typically includes the reaction of a nitroarene with a carbonyl compound, followed by reduction and cyclization steps . Specific reaction conditions, such as the use of SnCl2 and NaOAc in THF, can yield high purity products .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoroindoline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Methyl 6-fluoroindoline-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 6-fluoroindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key structural analogs, their substitution patterns, and similarity scores (based on molecular descriptors or functional group alignment):

Compound Name Substituents (Positions) Similarity Score CAS Number Reference
Methyl 6-chloro-1H-indole-5-carboxylate Cl (6), COOMe (5) 0.93 [1245643-61-1]
Methyl 7-fluoro-1H-indole-5-carboxylate F (7), COOMe (5) 0.67 [1082040-43-4]
Methyl 6-fluoro-1H-indole-4-carboxylate F (6), COOMe (4) 0.66 [144851-82-1]
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate F (5), OMe (6), COOMe (2) 0.81 [312314-26-4]
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate Cl (5), F (6), COOEt (2) 0.55 [1067658-29-0]

Key Observations :

  • Halogen vs. Alkoxy Groups : The substitution of fluorine at position 6 (target compound) versus chlorine (e.g., Methyl 6-chloro-1H-indole-5-carboxylate) results in distinct electronic profiles. Fluorine’s higher electronegativity may improve metabolic stability compared to chlorine .
  • Positional Isomerism : Moving the fluorine from position 6 to 7 (as in Methyl 7-fluoro-1H-indole-5-carboxylate) reduces similarity (0.67), highlighting the critical role of substitution geometry in molecular recognition .

Physicochemical Properties

While direct melting point (mp) data for Methyl 6-fluoroindoline-5-carboxylate is unavailable, analogs provide benchmarks:

  • 7-Methoxy-1H-indole-3-carboxylic acid : mp 199–201°C .
  • Ethyl 6-formamido-5-methoxyindole-2-carboxylate : Requires handling precautions (e.g., respiratory protection) due to fine particulate hazards .

Fluorinated analogs typically exhibit lower melting points than chlorinated counterparts due to reduced molecular symmetry and weaker intermolecular forces.

Commercial Availability and Cost

  • Price Trends: Fluorinated compounds are generally costlier due to complex synthesis. For example: 7-Methoxy-1H-indole-3-carboxylic acid: ¥19,100/10g . Methyl 5-fluoro-6-methoxyindole-2-carboxylate: Likely priced higher than non-fluorinated analogs (e.g., chlorinated derivatives at ~¥23,000/5g) .

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